molecular formula C24H22N4O4S2 B12126802 Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12126802
M. Wt: 494.6 g/mol
InChI Key: PEBCLDNWUUCGIB-UHFFFAOYSA-N
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Description

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a quinoxaline moiety and a phenylsulfonamide substituent. Its molecular formula is C₂₅H₂₃N₄O₄S₂, with a molecular weight of 523.60 g/mol. The compound’s structure combines multiple pharmacophoric elements:

  • Tetrahydrobenzothiophene: A saturated bicyclic system contributing to conformational rigidity.
  • Quinoxaline: A nitrogen-containing heterocycle known for diverse bioactivity, including kinase inhibition and antimicrobial properties.
  • Phenylsulfonamide: A functional group commonly associated with enzyme inhibition (e.g., carbonic anhydrase) and agrochemical activity .

Properties

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H22N4O4S2/c1-32-24(29)20-16-11-5-8-14-19(16)33-23(20)27-21-22(26-18-13-7-6-12-17(18)25-21)28-34(30,31)15-9-3-2-4-10-15/h2-4,6-7,9-10,12-13H,5,8,11,14H2,1H3,(H,25,27)(H,26,28)

InChI Key

PEBCLDNWUUCGIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Activating the quinoxaline’s 2-position with a leaving group (e.g., chlorine) enables displacement by the benzothiophene’s amine. For example:

  • Chlorination : Treating 3-[(phenylsulfonyl)amino]quinoxaline with POCl₃ at 110°C for 6 hours.

  • Coupling : Reacting the chlorinated quinoxaline with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in DMF at 120°C for 24 hours.

Key Parameters

  • Catalyst : CuI (10 mol%) accelerates the reaction.

  • Yield : 65–70% with column chromatography purification.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers higher regioselectivity. A typical protocol uses:

  • Catalyst System : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃ in toluene at 100°C.

  • Yield : 75–80% with reduced reaction time (12 hours).

Final Esterification and Functionalization

The methyl ester group is typically introduced early but may require protection during subsequent steps. Post-coupling, hydrolysis and re-esterification ensure integrity:

  • Hydrolysis : Treating the carboxylic acid intermediate with LiOH in THF/H₂O.

  • Re-esterification : Using methyl iodide and K₂CO₃ in DMF at 60°C.

Yield Enhancement

  • Protecting Groups : tert-Butyl esters prevent undesired side reactions during sulfonylation.

  • Final Yield : 85–90% after two-step sequence.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodAdvantagesLimitationsYield (%)
SNAr Coupling Low cost, simple setupLong reaction time, moderate yield65–70
Buchwald-Hartwig High yield, regioselectiveExpensive catalysts, oxygen-sensitive75–80
Direct Sulfonylation One-pot synthesisRequires strict temperature control70–75

Scalability and Industrial Considerations

Large-scale production faces challenges in:

  • Purification : Column chromatography is impractical; alternatives like crystallization (e.g., using ethyl acetate/hexane) are preferred.

  • Catalyst Recovery : Pd-based systems require efficient recycling to reduce costs.

  • Waste Management : POCl₃ and pyridine necessitate neutralization protocols.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous processing reduces reaction time by 50%.

  • Enzymatic Sulfonylation : Lipases catalyze sulfonamide formation under mild conditions (pH 7, 37°C) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxaline derivatives, and various substituted quinoxaline derivatives.

Scientific Research Applications

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anticancer properties and its ability to inhibit certain enzymes.

    Medicine: Investigated for its potential use in chemotherapy due to its cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to the allosteric site of human thymidylate synthase, inhibiting its activity and leading to the disruption of DNA synthesis in cancer cells . This inhibition induces apoptosis and cell cycle arrest, contributing to its anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activities/Applications
Target Compound C₂₅H₂₃N₄O₄S₂ 523.60 Quinoxalinyl, phenylsulfonyl, tetrahydrobenzothiophene Not explicitly reported
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₆H₁₇NO₂S 287.38 Phenyl, tetrahydrobenzothiophene Intermediate in organic synthesis
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₈H₁₇N₃O₃S 355.41 Cyanoacrylamido, dimethylthiophene Antioxidant, anti-inflammatory
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S 381.36 Triazinyl, sulfonylurea Herbicide (ALS enzyme inhibition)

Key Observations:

Core Structure: The target compound and Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate share the tetrahydrobenzothiophene core, but the latter lacks the quinoxaline and sulfonamide groups.

Functional Groups :

  • The phenylsulfonamide group in the target compound is structurally distinct from the sulfonylurea group in metsulfuron methyl ester . Sulfonylureas are herbicidal due to acetolactate synthase (ALS) inhibition, while sulfonamides are more commonly linked to therapeutic enzyme inhibition.

Bioactivity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate demonstrated IC₅₀ values of 12–18 µM in antioxidant assays (DPPH radical scavenging) and 40–60% inhibition in carrageenan-induced edema models. The target compound’s quinoxaline and sulfonamide groups may enhance similar activities due to improved electron-withdrawing capacity and binding affinity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Methyl 2-amino-6-phenyl Analog Metsulfuron Methyl Ester
Molecular Weight 523.60 287.38 381.36
Polar Groups Ester, sulfonamide Ester, amine Sulfonylurea, triazine
LogP (Predicted) ~3.5 (moderate lipo) ~2.8 ~1.2 (hydrophilic)
  • Solubility : The sulfonamide group may improve aqueous solubility relative to simpler benzothiophene analogs .

Biological Activity

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a benzothiophene core with quinoxaline and sulfonamide functionalities, suggesting diverse interactions with biological targets. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H22N4O4S2
  • CAS Number : [S12586619]

The structure features a unique combination of functional groups that may enhance its pharmacological properties. The presence of the phenylsulfonyl group and the tetrahydro-benzothiophene moiety indicates potential interactions with various biological macromolecules.

Biological Activity Overview

Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in the areas of analgesic effects and cancer treatment. Below are detailed findings from various studies:

1. Analgesic Properties

Studies have shown that compounds structurally related to this compound demonstrate analgesic properties superior to traditional analgesics like metamizole in animal models. These findings suggest that the compound could be developed as a novel analgesic agent suitable for clinical use.

2. Anticancer Activity

Quinoxaline derivatives have been investigated for their ability to inhibit phosphoinositide 3-kinases (PI3K), which are critical in cancer-related signaling pathways. The inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells. Preliminary studies indicate that this compound may also interact with other targets involved in tumor growth and metastasis.

The biological activity of this compound is hypothesized to involve several mechanisms:

Binding Interactions

Molecular docking studies suggest that the compound may bind effectively to proteins involved in pain signaling pathways and cancer progression. Techniques such as surface plasmon resonance could further elucidate these interactions.

Chemical Reactivity

The compound's reactivity profile indicates potential nucleophilic substitutions at the sulfonamide nitrogen or carboxylate group. The quinoxaline ring can participate in electrophilic aromatic substitutions due to its electron-rich nature.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Bollettino Chimico Farmaceutico (1996) Investigated thienopyrimidine derivatives showing anti-inflammatory activity.
PMC9520703 (2022) Reported on new quinoxaline derivatives with significant biological activity against cancer cell lines.
DrugBank Compounds with similar structures were noted for their potential as therapeutic agents targeting various diseases.

Q & A

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Methodology : Perform combination index (CI) analysis using the Chou-Talalay method. Test with standard chemotherapeutics (e.g., doxorubicin) in cancer cell lines and measure synergy via CompuSyn software. ’s antioxidant/anti-inflammatory dual-activity framework could guide combination design with NSAIDs .

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